5-(Bromomethyl)benzofuran
Overview
Description
5-(Bromomethyl)benzofuran is an organic compound with the molecular formula C9H7BrO . It has a molecular weight of 211.06 .
Synthesis Analysis
Benzofuran derivatives can be synthesized through various methods, including metal-free cyclization of ortho-hydroxystilbenes, Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols, and reactions of calcium carbide with salicylaldehyde p-tosylhydrazones .Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)benzofuran consists of a benzofuran ring with a bromomethyl group attached .Physical And Chemical Properties Analysis
5-(Bromomethyl)benzofuran has a molecular weight of 211.06 and its linear formula is C9H7BrO .Scientific Research Applications
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Anticancer Therapeutic Potential
- Field : Oncology
- Application : Benzofuran derivatives have shown extraordinary inhibitory potency against a panel of human cancer cell lines .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : Many benzofuran derivatives are promising candidates for development as anticancer agents based on their outstanding inhibitory potency against a panel of human cancer cells .
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Antimicrobial Agents
- Field : Microbiology
- Application : Benzofuran derivatives have been found to be suitable structures for the development of new antimicrobial agents .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : Benzofuran and its derivatives have a wide range of biological and pharmacological applications, and have been used in the treatment of microbial diseases .
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Antiarrhythmic Therapy
- Field : Cardiology
- Application : Benzofuran compounds have been widely used in antiarrhythmic therapy .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The broad-spectrum antiarrhythmic drug amiodarone is a representative benzofuran drug .
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Antibacterial Agents
- Field : Microbiology
- Application : Benzofuran and its derivatives are found to be suitable structures for the development of new antibacterial agents .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : Benzofuran and its derivatives have a wide range of biological and pharmacological applications, and have been used in the treatment of bacterial diseases .
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Treatment of Skin Diseases
- Field : Dermatology
- Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
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Anti-Hepatitis C Virus Activity
- Field : Virology
- Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
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Antioxidant Activity
- Field : Biochemistry
- Application : Benzofuran derivatives have been found to exhibit antioxidant activity, which makes them potential candidates for the development of new therapeutic agents .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : The antioxidant activity of benzofuran derivatives has been attributed to their ability to scavenge free radicals .
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Anti-Inflammatory Agents
- Field : Pharmacology
- Application : Some benzofuran derivatives have been used in the treatment of inflammatory diseases .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : Benzofuran derivatives have shown promising results in reducing inflammation in preclinical studies .
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Neuroprotective Agents
- Field : Neurology
- Application : Benzofuran derivatives have been found to exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases .
- Methods : The exact methods of application or experimental procedures are not specified in the source .
- Results : Preclinical studies have shown that benzofuran derivatives can protect neuronal cells from damage .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(bromomethyl)-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDOVDQMUHMTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622651 | |
Record name | 5-(Bromomethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)benzofuran | |
CAS RN |
188862-35-3 | |
Record name | 5-(Bromomethyl)-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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